molecular formula C13H18O3 B14019503 4-tert-Butoxybenzoic acid ethyl ester

4-tert-Butoxybenzoic acid ethyl ester

Cat. No.: B14019503
M. Wt: 222.28 g/mol
InChI Key: LISRDSRBVQVHHL-UHFFFAOYSA-N
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Description

4-tert-Butoxybenzoic acid ethyl ester is an organic compound with the molecular formula C13H18O3. It is an ester derivative of benzoic acid, featuring a tert-butoxy group attached to the benzene ring and an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butoxybenzoic acid ethyl ester can be synthesized through the esterification of 4-tert-butoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The general reaction is as follows:

4-tert-Butoxybenzoic acid+EthanolAcid Catalyst4-tert-Butoxybenzoic acid ethyl ester+Water\text{4-tert-Butoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-tert-Butoxybenzoic acid+EthanolAcid Catalyst​4-tert-Butoxybenzoic acid ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxybenzoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-tert-butoxybenzoic acid and ethanol in the presence of an acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Various nucleophiles and catalysts depending on the desired substitution.

Major Products

    Hydrolysis: 4-tert-Butoxybenzoic acid and ethanol.

    Reduction: 4-tert-Butoxybenzyl alcohol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-tert-Butoxybenzoic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In studies involving ester hydrolysis and enzyme activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butoxybenzoic acid ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The tert-butoxy group can also participate in various substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester of benzoic acid with similar reactivity but lacks the tert-butoxy group.

    Methyl 4-tert-butoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-tert-Butylbenzoic acid: The parent acid without the ester functional group.

Uniqueness

4-tert-Butoxybenzoic acid ethyl ester is unique due to the presence of both the tert-butoxy group and the ethyl ester functional group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O3/c1-5-15-12(14)10-6-8-11(9-7-10)16-13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

LISRDSRBVQVHHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C)(C)C

Origin of Product

United States

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